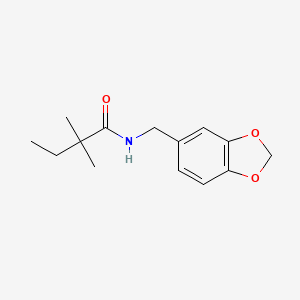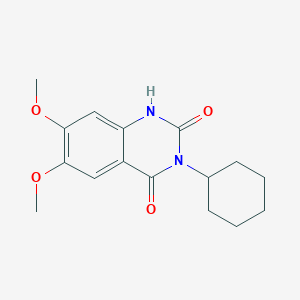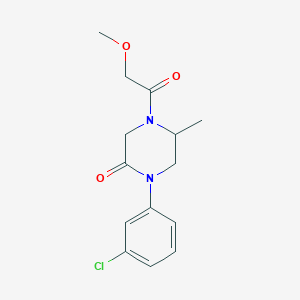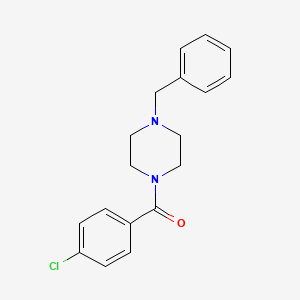
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide, also known as MDMA, is a synthetic drug that is commonly used recreationally. Despite its widespread use, the scientific research community has been interested in MDMA due to its potential therapeutic applications. MDMA has been shown to have a unique mechanism of action that produces biochemical and physiological effects that may be useful in treating certain mental health disorders.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has been studied for its potential therapeutic applications in treating mental health disorders such as PTSD, anxiety, and depression. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide can produce a state of heightened empathy and emotional openness, which may be useful in psychotherapy. N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has been shown to reduce fear and anxiety, increase trust and communication, and improve mood.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide produces its effects by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating the body's response to stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide produces several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, emotional openness, and empathy. These effects are thought to be due to the release of serotonin, dopamine, and norepinephrine in the brain.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it produces a consistent and predictable set of effects, which makes it useful for studying the neurobiological basis of mental health disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide also has several limitations, including its potential for abuse and its potential to produce adverse side effects.
将来の方向性
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide research. One direction is to explore its potential therapeutic applications in treating mental health disorders. Another direction is to investigate the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide use on the brain and body. Additionally, researchers may explore the use of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy. Finally, researchers may investigate the use of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in treating other conditions, such as chronic pain or addiction.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is a synthetic drug that has potential therapeutic applications in treating mental health disorders. Its unique mechanism of action produces biochemical and physiological effects that may be useful in psychotherapy. While there are several advantages and limitations to using N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in lab experiments, researchers continue to explore its potential applications and future directions for research.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is synthesized from safrole, a natural compound found in the oil of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide using a reducing agent such as aluminum amalgam.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-14(2,3)13(16)15-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,4,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKIVRDSNAJKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5527696.png)
![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

![N-[(1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527726.png)
![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)
![1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5527764.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5527767.png)



![methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate](/img/structure/B5527796.png)
![isobutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5527800.png)